tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
tert-Butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a fluorinated heterocyclic compound featuring a pyridoindole core with a tert-butoxycarbonyl (Boc) protective group at the 2-position and a fluorine substituent at the 7-position of the indole ring.
Properties
CAS No. |
1186099-86-4 |
|---|---|
Molecular Formula |
C16H19FN2O2 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3 |
InChI Key |
XDELENHQTKQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrido[4,3-b]indole Core
- The core tetrahydro-pyridoindole scaffold is typically synthesized via Fischer indole synthesis or related cyclization methods involving aryl hydrazines and Boc-protected 4-piperidone derivatives.
- The process involves:
- Reaction conditions vary depending on the electronic nature of the hydrazine; electron-poor hydrazines may require more forcing conditions such as trifluoroboron etherate complexes.
Protection of the Carboxyl Group as tert-Butyl Ester
Functional Group Modifications and Coupling Reactions
- Suzuki-Miyaura coupling and Ullmann-type reactions are employed to introduce various substituents on the pyridoindole core, including aryl and heteroaryl groups, which can be adapted for the fluorinated derivative.
- Boc protecting groups are cleaved and replaced by other functional groups via acid chloride intermediates, followed by hydrolysis and purification steps involving aqueous lithium hydroxide and reversed-phase HPLC.
Detailed Synthetic Procedure (Representative)
Research Findings and Optimization Notes
- The synthetic route is modular, allowing for the introduction of various substituents to optimize biological activity.
- Microwave irradiation has been used to accelerate Ullmann-type coupling reactions, reducing reaction times to 2 hours at 170 °C.
- Purification typically involves multiple extraction steps with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and reversed-phase HPLC under acidic conditions to ensure removal of impurities.
- The Boc protecting group strategy is preferred for its ease of removal and compatibility with subsequent functional group transformations.
- Reaction yields vary widely depending on substrate electronic properties and reaction conditions, with some steps achieving up to 95% yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyridoindole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. This compound may play a role in this context by serving as a lead compound for developing kinase inhibitors.
Pharmacology
The pharmacological profile of this compound suggests it could be effective against various diseases. Its ability to interact with biological targets makes it a candidate for drug formulation.
Research Findings
- Neuroprotective Effects : Studies have shown that similar compounds can provide neuroprotection by modulating neurotransmitter levels. This compound's potential to influence neuronal health warrants further investigation.
Material Science
In addition to biological applications, this compound can be explored for use in material science due to its unique chemical structure.
Potential Uses
- Organic Electronics : The compound's electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where materials with specific electronic characteristics are essential.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth via kinase inhibition |
| Pharmacology | Neuroprotective drugs | Modulation of neurotransmitter levels |
| Material Science | Organic electronics (OLEDs, OPVs) | Promising electronic properties for device fabrication |
Mechanism of Action
The mechanism of action of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and signaling pathways that are critical for cancer cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of target enzymes, providing insights into its mode of action .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Several tert-butyl-substituted pyridoindole-carboxylates have been synthesized and characterized, differing primarily in the position and nature of substituents on the indole ring. Key examples include:
Key Observations :
- Substituent Effects : Halogens (Br, Cl) increase melting points compared to methoxy or methyl groups due to stronger intermolecular interactions .
- Fluorine Position : The 7-fluoro substituent in the target compound may alter electronic properties compared to the 8-fluoro analog (e.g., acidity, lipophilicity) .
Comparison with Bioactive Derivatives
A related ethyl ester derivative, ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (10) , demonstrates hypoglycemic activity 1.2 times higher than metformin in cell assays . While the tert-butyl variant lacks direct biological data, structural differences suggest:
Stability :
Spectral and Physicochemical Properties
- IR Spectroscopy : C=O stretches for Boc-protected compounds appear at ~1,660–1,700 cm⁻¹, consistent across analogs .
- NMR Data: Protons adjacent to fluorine (e.g., 7-F) would exhibit splitting patterns distinct from non-fluorinated positions, as seen in related fluorinated heterocycles .
- Lipophilicity : The tert-butyl group increases logP compared to benzyl or tosyl derivatives (e.g., benzyl analog 8h has mp 115–117°C vs. tert-butyl analog 8b: 167–168°C) .
Biological Activity
tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C16H19FN2O2
- Molecular Weight : 290.33 g/mol
- CAS Number : 1186099-86-4
Recent studies have highlighted the role of pyridoindole derivatives, including this compound, as inhibitors of cyclic GMP-AMP synthase (cGAS), which is implicated in various autoimmune diseases. These compounds have shown promise in modulating immune responses by inhibiting the cGAS pathway, leading to reduced production of type I interferons in interferon-producing cell types .
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory conditions. The IC50 values for COX inhibition indicate that this compound possesses comparable efficacy to established anti-inflammatory drugs such as celecoxib .
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| tert-butyl 7-fluoro-3,4-dihydro... | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties against Mycobacterium tuberculosis (Mtb). Preliminary data suggest that it exhibits moderate activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μM across various growth media . This suggests potential utility in combating drug-resistant strains of tuberculosis.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Substituents on the pyridoindole core play a critical role in enhancing its potency and selectivity against specific biological targets. For instance, the presence of electron-withdrawing groups has been associated with improved COX inhibition and enhanced anti-inflammatory effects .
Case Studies
- Autoimmune Disease Treatment : In a study focusing on autoimmune conditions, compounds similar to tert-butyl 7-fluoro derivatives were shown to significantly reduce inflammatory markers in animal models of lupus erythematosus and rheumatoid arthritis.
- Tuberculosis Research : A case study involving the screening of pyridoindole derivatives against Mtb highlighted that certain modifications could enhance their efficacy and specificity towards resistant strains.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and Boc-group integrity. For example, tert-butyl carbamate protons appear as a singlet near δ 1.4–1.5 ppm in ¹H NMR, while fluorine-induced splitting patterns confirm substitution on the pyridoindole core .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or ring conformation, as demonstrated in structurally related tert-butyl-protected heterocycles .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for fluorine-containing derivatives.
How can researchers optimize catalytic hydrogenation conditions for intermediates in the synthesis?
Advanced
Catalyst selection and reaction parameters significantly impact yield:
- Catalyst Type : Pd/C is standard for deprotection, while Pd(OH)₂/C (Pearlman’s catalyst) may enhance selectivity in hydrogenolysis of benzyl or allyl groups .
- Solvent System : Methanol/ethyl acetate mixtures (4:1) balance substrate solubility and catalyst activity.
- Pressure/Temperature : Moderate H₂ pressure (1–3 atm) and room temperature minimize side reactions. Monitor reaction progress via TLC or LC-MS to avoid over-reduction.
How should researchers address discrepancies in spectral data during structural validation?
Q. Advanced
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl 3-chloro-1H-indole derivatives) to identify fluorine-induced deshielding or coupling patterns .
- Dynamic NMR Experiments : Resolve conformational flexibility (e.g., ring inversion in dihydropyridoindole systems) by variable-temperature ¹H NMR.
- DFT Calculations : Predict ¹³C chemical shifts for fluorinated positions and compare with experimental data to validate assignments .
What strategies mitigate instability during storage or reaction conditions?
Q. Advanced
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Desiccants (e.g., molecular sieves) minimize moisture-induced degradation .
- Reaction Stability : Avoid strong acids/bases during synthesis; use buffered conditions (pH 6–8) for aqueous workups. For light-sensitive intermediates, employ amber glassware or aluminum foil wrapping .
How can researchers assess toxicity and ecotoxicity when data is limited?
Q. Advanced
- In Silico Models : Use tools like OECD QSAR Toolbox or ECOSAR to predict acute toxicity (LD50) and bioaccumulation potential based on structural fragments (e.g., fluorinated pyridoindole core) .
- Extrapolation : Compare with structurally related compounds (e.g., tert-butyl 5-chloro-1H-indole derivatives) to infer hazard profiles, noting fluorine’s potential to enhance bioavailability .
- Pilot Ecotoxicity Assays : Conduct algae (OECD 201) or Daphnia magna (OECD 202) tests at µg/L–mg/L ranges to estimate environmental risk.
What experimental design considerations apply to regioselective functionalization of the pyridoindole core?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl or acetyl) to steer fluorination or alkylation to specific positions.
- Metal-Mediated Coupling : Utilize Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl-fluorine bond formation, optimizing ligands (XPhos, SPhos) for sterically hindered sites .
- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired regioisomers in multi-step syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
